![molecular formula C9H13F3N2O3 B13239917 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid](/img/structure/B13239917.png)
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group, an amino group, and a pent-4-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoroethylamine Intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with ammonia or an amine to form 2,2,2-trifluoroethylamine.
Acylation Reaction: The trifluoroethylamine is then reacted with an acyl chloride or anhydride to form the corresponding amide.
Addition of the Pent-4-enoic Acid Moiety: The final step involves the coupling of the amide with pent-4-enoic acid under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group or the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}butanoic acid
- 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}hexanoic acid
- 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}propanoic acid
Uniqueness
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid is unique due to the presence of the pent-4-enoic acid moiety, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C9H13F3N2O3 |
|---|---|
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
2-[[2-(2,2,2-trifluoroethylamino)acetyl]amino]pent-4-enoic acid |
InChI |
InChI=1S/C9H13F3N2O3/c1-2-3-6(8(16)17)14-7(15)4-13-5-9(10,11)12/h2,6,13H,1,3-5H2,(H,14,15)(H,16,17) |
Clé InChI |
KNJVKEJYLQBVLK-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(=O)O)NC(=O)CNCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
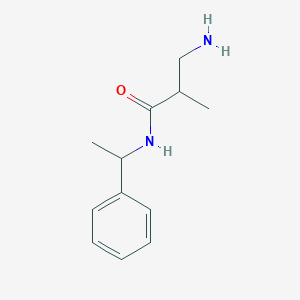
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13239849.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
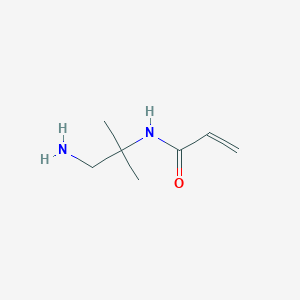
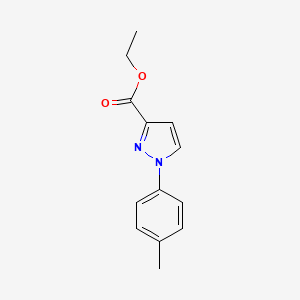

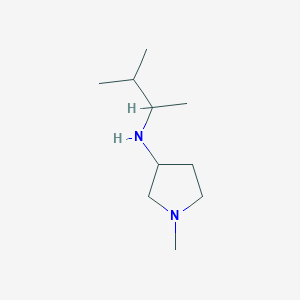
amine](/img/structure/B13239883.png)
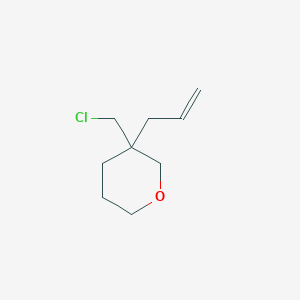
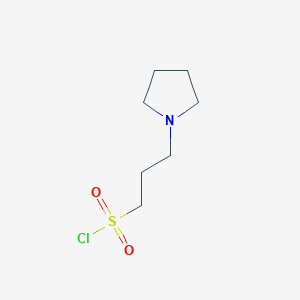
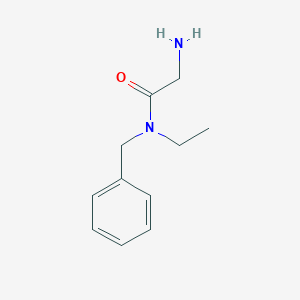
![tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13239904.png)
